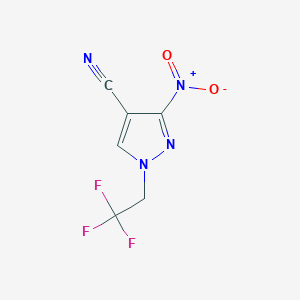
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitro-1H-pyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the trifluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the trifluoroethyl and carbonitrile groups, making it less versatile in certain applications.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile: Lacks the nitro group, which may reduce its potential biological activity.
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carbonitrile group, which may affect its reactivity and applications.
Uniqueness
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the trifluoroethyl group increases its lipophilicity, and the carbonitrile group provides additional sites for chemical modification.
Properties
Molecular Formula |
C6H3F3N4O2 |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H3F3N4O2/c7-6(8,9)3-12-2-4(1-10)5(11-12)13(14)15/h2H,3H2 |
InChI Key |
RJKZZQGJMQCHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


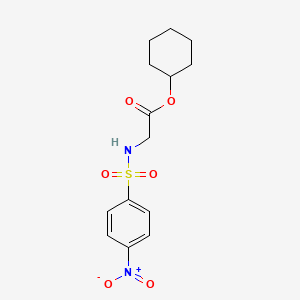
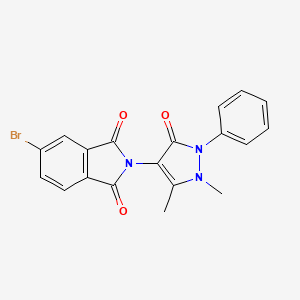
![3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine](/img/structure/B15044983.png)

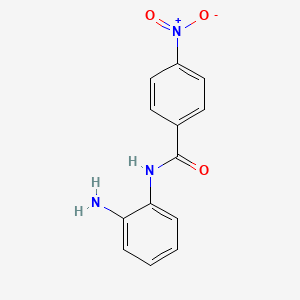
![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B15044999.png)
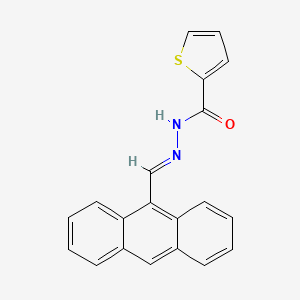
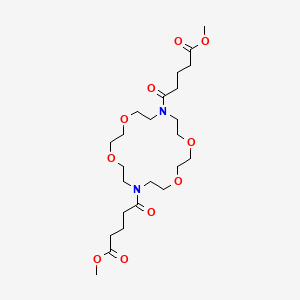
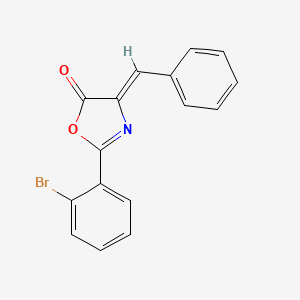
![3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B15045019.png)
![[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B15045024.png)
![4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine](/img/structure/B15045026.png)
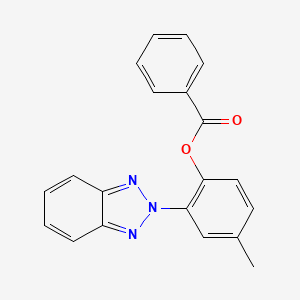
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B15045037.png)
